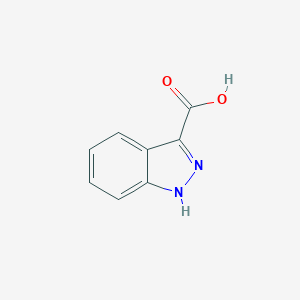

Indazole-3-carboxylic acid

Cat. No. B026865

Key on ui cas rn:

4498-67-3

M. Wt: 162.15 g/mol

InChI Key: BHXVYTQDWMQVBI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05955470

Procedure details

A solution of concentrated sulfuric acid (19.1 g, 0.19 mol) in water (200 ml) prepared in a 2 litre beaker was cooled to 0° C. Isatin (14.7 g, 0.1 mol) was added to a solution of sodium hydroxide (4.1 g, 0.105 mol) in water(65 ml) at 50° C. and the dark red solution cooled to 0° C. A solution of sodium nitrite (6.9 g, 0.1 mol) in water (235 ml) at 0° C. was added and the mixture added to the rapidly stirred solution of sulfuric acid during 5 minutes. The temperature was not allowed to rise above 4° C. (controlled by the addition of ice). The yellow brown foamy mixture was stirred for a further 15 minutes before being treated with a solution of stannous chloride hydrate (54 g, 0.24 mol) in concentrated hydrochloric acid (85 ml) at 0° C. The mixture was stirred for one hour and the crude product filtered. The material was recrystallized as follows: about half of the solid was placed in a 1 litre flask and ~500 ml of water was added. The solution was heated on a hot-plate until boiling and was then filtered hot to give a dark yellow-brown precipitate and an orange-yellow solution. The solution was left to cool overnight. The recrystallizing solution was filtered to give a yellow solid and a pale yellow filtrate. The solid was put in the oven to dry. The process was repeated with the other half of the crude product and the two mother liquors were pooled together as were the solid products. The dark yellow-brown substance filtered off during recrystallization was boiled with 150 ml of water, filtered and the resulting solution was left to recrystallize. It was then treated as above. The pooled mother liquors were concentrated to 1/3 volume and the solution allowed to crystallize. The solid thus obtained was added to the rest. On drying, 7.27 g solid yellow powder product was obtained, with an m.p. 263-264° C.

Name

sodium nitrite

Quantity

6.9 g

Type

reactant

Reaction Step Three

[Compound]

Name

stannous chloride hydrate

Quantity

54 g

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)O.[NH:6]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:9](=O)[C:7]1=[O:8].[OH-:17].[Na+].[N:19]([O-])=O.[Na+]>O.Cl>[NH:6]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:9]([C:7]([OH:8])=[O:17])=[N:19]1 |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19.1 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

14.7 g

|

|

Type

|

reactant

|

|

Smiles

|

N1C(=O)C(=O)C2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

4.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

65 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

sodium nitrite

|

|

Quantity

|

6.9 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

235 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Five

[Compound]

|

Name

|

stannous chloride hydrate

|

|

Quantity

|

54 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

85 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The yellow brown foamy mixture was stirred for a further 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the dark red solution cooled to 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise above 4° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

controlled by the addition of ice)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for one hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the crude product filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The material was recrystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

about half of the solid was placed in a 1 litre flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

~500 ml of water was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was heated on a hot-plate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was then filtered hot

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a dark yellow-brown precipitate

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The solution was left

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The recrystallizing solution was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a yellow solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to dry

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The dark yellow-brown substance filtered off during recrystallization

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the resulting solution was left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recrystallize

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

It was then treated as above

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The pooled mother liquors were concentrated to 1/3 volume

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid thus obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the rest

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

On drying

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1N=C(C2=CC=CC=C12)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.27 g | |

| YIELD: CALCULATEDPERCENTYIELD | 44.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |